

Application Notes and Protocols: Imidazolidine Ring-Opening Reactions with Grignard Reagents

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Compound of Interest

Compound Name: *Imidazolidine*

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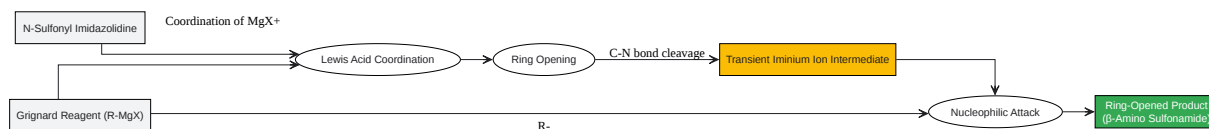
Introduction

The ring-opening of cyclic amins, such as **imidazolidines**, with organometallic reagents represents a powerful synthetic strategy for the preparation of functionalized diamines. This document provides detailed application notes and protocols for the ring-opening of N-sulfonylated **imidazolidines** using Grignard reagents. This reaction offers a direct route to secondary sulfonamides bearing structurally diverse tertiary amines in the β -position, which are valuable building blocks in medicinal chemistry and materials science. The reaction proceeds through a Lewis acid-mediated mechanism, where the Grignard reagent facilitates the cleavage of a C-N bond within the **imidazolidine** ring, followed by nucleophilic addition. The presence of a sulfonyl group on one of the nitrogen atoms is crucial for the success of this transformation, as it activates the amination for ring-opening and stabilizes the resulting intermediate.^[1]

Reaction Mechanism and Signaling Pathway

The ring-opening of an N-sulfonylated **imidazolidine** with a Grignard reagent is proposed to proceed through a transient iminium ion intermediate.^[1] The Lewis acidic nature of the Grignard reagent (or an added Lewis acid) is thought to initiate the reaction by coordinating to one of the nitrogen atoms of the **imidazolidine** ring. This coordination weakens the C-N bond, facilitating its cleavage and the formation of a resonance-stabilized iminium ion. The nucleophilic alkyl or aryl group from the Grignard reagent then attacks the electrophilic carbon

of the iminium ion, leading to the formation of the final ring-opened product, a β -substituted secondary sulfonamide with a tertiary amine.



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Caption: Proposed mechanism for the Grignard reagent-mediated ring-opening of N-sulfonyl imidazolidines.

Quantitative Data

The yield of the ring-opened product is influenced by the nature of the substituents on the imidazolidine ring, the specific Grignard reagent used, and the reaction conditions. Below is a summary of representative yields for this reaction.

Entry	Imidazolidine Substrate (R ¹)	Grignard Reagent (R ²)	Product Yield (%)
1	Phenyl	Methylmagnesium bromide	75
2	Phenyl	Ethylmagnesium bromide	72
3	Phenyl	Phenylmagnesium bromide	85
4	4-Methoxyphenyl	Methylmagnesium bromide	78
5	4-Chlorophenyl	Phenylmagnesium bromide	81
6	N-Tosyl	Benzylmagnesium chloride	65

Note: The yields presented are based on isolated products after purification and are representative of typical outcomes for this reaction class. Actual yields may vary depending on the specific experimental conditions and the scale of the reaction.

Experimental Protocols

This section provides a general protocol for the synthesis of an N-sulfonylated **imidazolidine** precursor and a detailed protocol for its subsequent ring-opening with a Grignard reagent.

Protocol for the Synthesis of N-Sulfonyl Imidazolidine

Materials:

- Appropriate N-sulfonated diamine
- Aldehyde or ketone
- Anhydrous solvent (e.g., toluene, dichloromethane)

- Dehydrating agent (e.g., anhydrous magnesium sulfate)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser (if heating is required)

Procedure:

- To a solution of the N-sulfonated diamine (1.0 equiv) in the anhydrous solvent, add the aldehyde or ketone (1.1 equiv).
- Add the dehydrating agent to the reaction mixture.
- Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitor by TLC).
- Filter off the dehydrating agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to afford the desired N-sulfonyl **imidazolidine**.

Protocol for the Ring-Opening of N-Sulfonyl Imidazolidine with a Grignard Reagent

Materials:

- N-Sulfonyl **imidazolidine**
- Grignard reagent (solution in THF or diethyl ether)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Organic solvent for extraction (e.g., ethyl acetate)

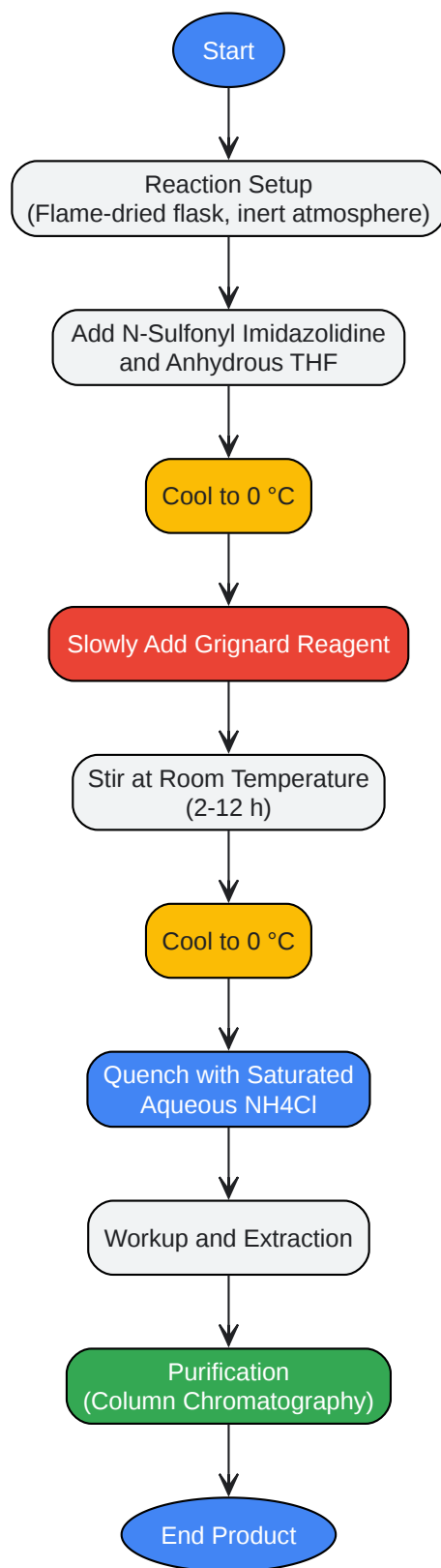
- Anhydrous sodium sulfate
- Schlenk flask or flame-dried round-bottom flask with a rubber septum
- Magnetic stirrer
- Syringes and needles
- Inert atmosphere (nitrogen or argon)

Procedure:

- Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
- Dissolve the N-sulfonyl **imidazolidine** (1.0 equiv) in anhydrous THF and add it to the flask via syringe.
- Cool the solution to 0 °C in an ice bath.
- Slowly add the Grignard reagent (1.5-2.0 equiv) dropwise to the stirred solution via syringe.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours, or until the starting material is consumed (monitor by TLC).
- Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired ring-opened β -amino sulfonamide.

Experimental Workflow

The following diagram illustrates the general workflow for the **imidazolidine** ring-opening reaction with a Grignard reagent.



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Caption: General experimental workflow for the Grignard-mediated ring-opening of N-sulfonyl imidazolidines.

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References

- 1. Ring-Opening Reactions of Imidazolidines and Hexahydropyrimidines with Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
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